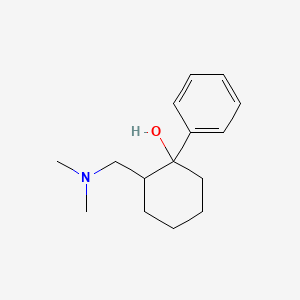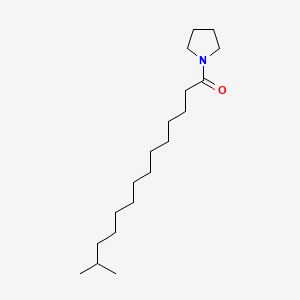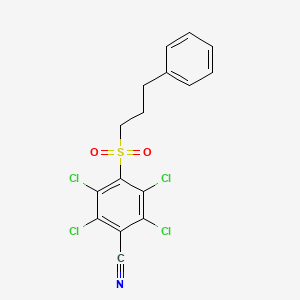
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is an organic compound that features a tert-butyl group, a cyclopentyl group, and a phenoxy group attached to a butylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions to introduce the cyclopentyl and butylamine groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of zeolite catalysts for the direct amination of isobutylene . This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The phenoxy and butylamine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a probe in NMR studies.
Biology: The compound can be used to study the interactions of proteins and other biomolecules.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors . The phenoxy and butylamine groups can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylaniline: Used in the synthesis of various organic compounds.
4-tert-Butylphenol: Used in polymer science as a chain stopper.
tert-Butylamine: An intermediate in the preparation of pesticides and rubber accelerators.
Uniqueness
4-(4-(tert-Butyl)-2-cyclopentylphenoxy)butylamine is unique due to the combination of its structural features, which confer specific reactivity and potential applications that are distinct from those of similar compounds. The presence of both the cyclopentyl and phenoxy groups, along with the tert-butyl group, makes it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
52762-69-3 |
|---|---|
Molekularformel |
C19H31NO |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
4-(4-tert-butyl-2-cyclopentylphenoxy)butan-1-amine |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)16-10-11-18(21-13-7-6-12-20)17(14-16)15-8-4-5-9-15/h10-11,14-15H,4-9,12-13,20H2,1-3H3 |
InChI-Schlüssel |
HQYSGCWZWRSPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCN)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


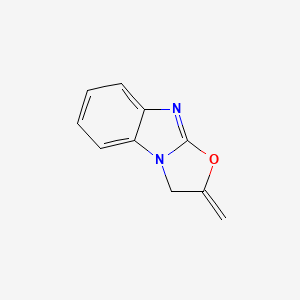

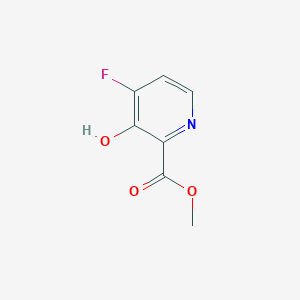
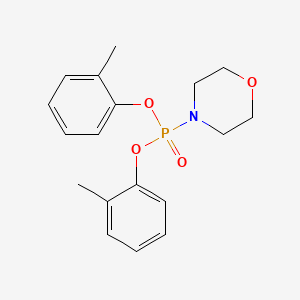

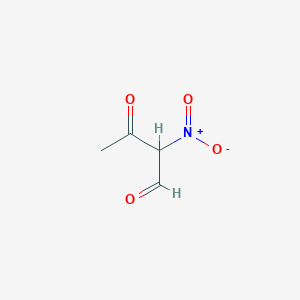

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)
